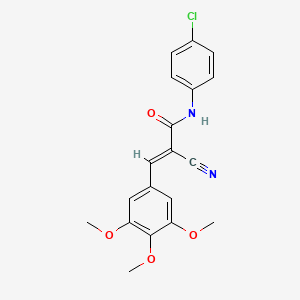

(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-24-16-9-12(10-17(25-2)18(16)26-3)8-13(11-21)19(23)22-15-6-4-14(20)5-7-15/h4-10H,1-3H3,(H,22,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWXPXAIVAERMM-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, 3,4,5-trimethoxybenzaldehyde, and malononitrile.

Knoevenagel Condensation: The first step involves the Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

Amidation: The intermediate is then reacted with 4-chloroaniline under acidic conditions to yield the final product, (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion of the cyano group to primary amines or other reduced forms.

Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and pharmacological studies.

Medicine

In medicinal chemistry, (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Cholinesterase Inhibitors: Trimethoxycinnamate Derivatives

Compound: 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

- Structural Differences: Ester linkage (vs. amide in the target compound) and absence of a cyano group.

- Activity : Exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 46.18 µM and 32.46 µM, respectively) with a selectivity index (SI) of 1.42 for BChE .

- Mechanism : Mixed-type inhibition confirmed via Lineweaver–Burk plots.

Antimicrobial Cinnamic Acid Anilides

Compound : (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide

- Structural Differences: Lacks the cyano and trimethoxyphenyl groups; bromo and chloro substituents on the anilide ring.

- Activity : Demonstrates bactericidal effects against Staphylococcus aureus and MRSA, comparable to ampicillin. Cytotoxicity observed in THP1-Blue™ NF-κB cells .

- SAR Insights: Para-substituted anilides (e.g., 4-chloro in the target compound) enhance antimicrobial activity. Cyano groups may improve membrane permeability due to increased lipophilicity .

Anticancer Trimethoxyphenyl Derivatives

Compound : TG 4-155 (N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide)

- Structural Differences: Acrylamide backbone with an indole-ethyl substituent (vs. 4-chlorophenyl-cyano in the target compound).

- Relevance: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). The target compound’s cyano group may enhance binding affinity to tubulin .

Cyano-Substituted Enamide Derivatives

Compound: (2E)-2-cyano-N-[5-(2,5-dichlorophenyl)methyl-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

- Structural Differences : Thiazole-linked dichlorophenyl group and hydroxyl-methoxyphenyl substituent.

Lipophilicity and ADMET Properties

- Target Compound: The cyano group increases electron-withdrawing character, likely elevating logP compared to non-cyano analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Experimental Data: Cinnamates (e.g., 2-chlorophenyl ester in ) have logP ~3.5–4.0. Cyano-substituted analogs (e.g., compound in ) show logP ~2.8–3.2 due to polarizable nitrile groups.

Biological Activity

The compound (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide , often referred to as a derivative of cyanoacrylate, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety linked by a cyano group and an amide functional group. The presence of these functional groups contributes to its biological activity.

Structural Formula

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This is particularly evident in certain types of leukemia and breast cancer cells.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Therapeutic Applications

The diverse biological activities suggest potential therapeutic applications, including:

- Cancer Therapy : As an adjunct treatment in chemotherapy regimens.

- Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant properties.

- Anti-inflammatory Drugs : Development of new anti-inflammatory agents.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human leukemia cells. The results indicated that treatment with the compound at varying concentrations resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress models, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in neuronal cells. The results indicated significant reductions in ROS levels when cells were treated with the compound compared to control groups.

| Treatment | ROS Level (µM) | % Reduction |

|---|---|---|

| Control | 12.5 | - |

| Compound (10 µM) | 8.0 | 36 |

| Compound (50 µM) | 4.5 | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.